2,3-Dibromo-5-ethoxy-4-hydroxybenzaldehyde

Enzyme Inhibition Aldehyde Dehydrogenase Drug Discovery

Select 2,3-Dibromo-5-ethoxy-4-hydroxybenzaldehyde for your research needs. The ortho-dibromo substitution pattern provides unique steric and electronic properties not achievable with mono-brominated or non-halogenated analogs. With a LogP of 3.13, this compound offers enhanced lipophilicity for CNS drug design. It serves as a validated ALDH2 inhibitor (Ki 2.4 µM) and a versatile building block for sequential Pd-catalyzed cross-couplings. Ensure synthetic success—choose this high-purity (≥98%) intermediate.

Molecular Formula C9H8Br2O3
Molecular Weight 323.968
CAS No. 2973-74-2
Cat. No. B2571595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dibromo-5-ethoxy-4-hydroxybenzaldehyde
CAS2973-74-2
Molecular FormulaC9H8Br2O3
Molecular Weight323.968
Structural Identifiers
SMILESCCOC1=C(C(=C(C(=C1)C=O)Br)Br)O
InChIInChI=1S/C9H8Br2O3/c1-2-14-6-3-5(4-12)7(10)8(11)9(6)13/h3-4,13H,2H2,1H3
InChIKeyFZAJTHKPEQTMRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dibromo-5-ethoxy-4-hydroxybenzaldehyde (CAS 2973-74-2): Chemical Properties and Structural Context


2,3-Dibromo-5-ethoxy-4-hydroxybenzaldehyde (CAS 2973-74-2) is a polysubstituted aromatic aldehyde belonging to the class of halogenated benzaldehydes. It features a benzene core bearing two adjacent bromine atoms, an ethoxy group, a hydroxy group, and a formyl moiety. This specific substitution pattern distinguishes it from simpler analogs such as 3-bromo-5-ethoxy-4-hydroxybenzaldehyde (CAS 3111-37-3) [1] and 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin, CAS 121-32-4) . Its molecular formula is C₉H₈Br₂O₃, with a molecular weight of 323.97 g/mol and a computed LogP of 3.13 .

Why Generic Substitution Fails for 2,3-Dibromo-5-ethoxy-4-hydroxybenzaldehyde


The presence of two ortho-bromine atoms in 2,3-dibromo-5-ethoxy-4-hydroxybenzaldehyde imparts unique steric and electronic properties that are not replicable by mono-halogenated or non-halogenated benzaldehyde analogs [1]. These modifications directly influence target binding, metabolic stability, and physicochemical properties. For instance, the dibromo substitution pattern significantly increases lipophilicity (LogP 3.13 vs. ~2.1 for the monobromo analog) [2] and alters the compound's reactivity as a synthetic intermediate [3]. Therefore, simply replacing it with a generic benzaldehyde derivative is likely to compromise assay outcomes or synthetic yield.

Quantitative Differentiation of 2,3-Dibromo-5-ethoxy-4-hydroxybenzaldehyde from Analogs


ALDH2 Inhibition: Ki = 2.4 µM vs. IC50 = 4.6 µM for 2,3-Dibromo-5-ethoxy-4-hydroxybenzaldehyde

2,3-Dibromo-5-ethoxy-4-hydroxybenzaldehyde demonstrates competitive inhibition of full-length recombinant human ALDH2, a key enzyme in alcohol metabolism and cancer stem cell regulation. Its inhibition constant (Ki) is 2,400 nM, and its half-maximal inhibitory concentration (IC50) is 4,600 nM [1]. In contrast, the monobromo analog 3-bromo-5-ethoxy-4-hydroxybenzaldehyde lacks reported ALDH2 inhibition data in curated databases [2], and the non-halogenated parent compound 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin) is a known substrate for ALDH3A1 rather than a potent ALDH2 inhibitor [3].

Enzyme Inhibition Aldehyde Dehydrogenase Drug Discovery

Lipophilicity Enhancement: LogP 3.13 for Dibromo Derivative vs. LogP 2.1 for Monobromo Analog

The introduction of two bromine atoms substantially increases the compound's lipophilicity, with a computed LogP (XLogP3) of 3.13 . This represents a ~1.0 LogP unit increase compared to the monobromo analog 3-bromo-5-ethoxy-4-hydroxybenzaldehyde, which has a computed LogP of 2.1 [1]. The non-halogenated comparator 3-ethoxy-4-hydroxybenzaldehyde is even more polar, with a LogP of approximately 1.6 . This increased lipophilicity may correlate with enhanced membrane permeability and altered tissue distribution.

Physicochemical Properties Drug Design Lipophilicity

Synthetic Utility as a Building Block: Ortho-Dibromo Substitution Enables Unique Transformations

The ortho-dibromo arrangement provides two adjacent reactive handles for sequential cross-coupling reactions (e.g., Suzuki, Stille, or Buchwald-Hartwig couplings), enabling the synthesis of complex polycyclic or biaryl systems [1]. This is a key differentiator from mono-halogenated analogs such as 3-bromo-5-ethoxy-4-hydroxybenzaldehyde, which offers only a single site for halogen-based functionalization [2]. The aldehyde group also provides an additional orthogonal functional handle for diversification via reductive amination, Grignard addition, or Knoevenagel condensation .

Organic Synthesis Cross-Coupling Halogenated Building Block

Key Application Scenarios for 2,3-Dibromo-5-ethoxy-4-hydroxybenzaldehyde


ALDH2 Inhibitor Development for Alcohol Metabolism Studies

Researchers investigating the role of aldehyde dehydrogenase 2 (ALDH2) in alcohol metabolism, cardiovascular disease, or cancer stem cell biology can utilize 2,3-dibromo-5-ethoxy-4-hydroxybenzaldehyde as a validated ALDH2 inhibitor with a known Ki of 2.4 µM [1]. This compound provides a starting point for medicinal chemistry optimization or as a tool compound for cellular studies where ALDH2 inhibition is desired.

Synthesis of Complex Biaryl and Polycyclic Scaffolds

Medicinal chemists and process chemists can employ this compound as a versatile building block for constructing complex molecules. The ortho-dibromo substitution pattern allows for sequential palladium-catalyzed cross-couplings [2], while the aldehyde group serves as a handle for further diversification via reductive amination or aldol-type condensations .

Physicochemical Property Optimization in Drug Design

For projects requiring increased lipophilicity to improve membrane permeability or formulation characteristics, 2,3-dibromo-5-ethoxy-4-hydroxybenzaldehyde offers a LogP of 3.13, significantly higher than its monobromo (LogP 2.1) and non-halogenated (LogP 1.6) analogs . This property can be leveraged in the design of central nervous system (CNS) drugs or other therapeutic areas where enhanced lipophilicity is beneficial.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,3-Dibromo-5-ethoxy-4-hydroxybenzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.